Product packaging for Disulfide, bis(2-ethoxyethyl)(Cat. No.:CAS No. 67309-21-1)

Disulfide, bis(2-ethoxyethyl)

Cat. No.: B14483628
CAS No.: 67309-21-1
M. Wt: 210.4 g/mol
InChI Key: OAVXPYJMEDMBSX-UHFFFAOYSA-N
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Description

Disulfide, bis(2-ethoxyethyl) is a useful research compound. Its molecular formula is C8H18O2S2 and its molecular weight is 210.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Disulfide, bis(2-ethoxyethyl) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Disulfide, bis(2-ethoxyethyl) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18O2S2 B14483628 Disulfide, bis(2-ethoxyethyl) CAS No. 67309-21-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

67309-21-1

Molecular Formula

C8H18O2S2

Molecular Weight

210.4 g/mol

IUPAC Name

1-ethoxy-2-(2-ethoxyethyldisulfanyl)ethane

InChI

InChI=1S/C8H18O2S2/c1-3-9-5-7-11-12-8-6-10-4-2/h3-8H2,1-2H3

InChI Key

OAVXPYJMEDMBSX-UHFFFAOYSA-N

Canonical SMILES

CCOCCSSCCOCC

Origin of Product

United States

Reduction by Borohydrides:reagents Like Sodium Borohydride Nabh₄ Can Also Reduce Disulfides to Thiols. This Process Provides a Facile, Direct Reduction Without the Complication of Disulfide By Products.nih.gov

Nucleophilic Substitution Reactions at the Disulfide Bridge

The sulfur-sulfur bond in disulfides is susceptible to attack by nucleophiles. Thiolate anions are classic examples, as seen in thiol-disulfide exchange, but other nucleophiles can also react. The mechanism of this nucleophilic substitution has been a subject of considerable investigation, with evidence pointing towards two primary pathways: a direct S_N2 substitution or a two-step addition-elimination process. acs.orgnih.gov

The addition-elimination mechanism involves the initial attack of the nucleophile on one of the sulfur atoms to form a transient, hypervalent sulfur intermediate. acs.orgacs.org This intermediate then collapses by expelling a leaving group from the central sulfur atom. ub.edu

Computational studies on the reaction of thiolate with disulfides suggest that this pathway is plausible, particularly in the gas phase. nih.gov The reaction proceeds through a stable, albeit shallow, potential energy well corresponding to the hypercoordinate intermediate. acs.org This distinguishes it from a classic S_N2 reaction, which involves only a single transition state. nih.gov

A key feature of the addition-elimination pathway is the formation of a hypercoordinate sulfur intermediate, often a trigonal bipyramidal species with the incoming nucleophile and the leaving group in apical positions. nih.govacs.org The existence and stability of such intermediates have been supported by computational chemistry. acs.org For the reaction of a thiolate (R'S⁻) with a disulfide (RSSR), the intermediate would be a trialkanesulfanide anion, [RSS(R)SR']⁻. The depth of the potential energy well for this intermediate is often small, leading to a debate about whether the mechanism is truly stepwise (addition-elimination) or concerted (S_N2). acs.orgnih.gov For many acyclic disulfides, the reaction dynamics can have characteristics of both pathways. nih.gov

General Radical Reaction Chemistry Involving Disulfides

The sulfur-sulfur bond in disulfides is relatively weak (bond energy of ~268 kJ/mol) and can be cleaved homolytically to form two thiyl radicals (RS•). nih.gov This cleavage can be initiated by heat or by ultraviolet (UV) light (photolysis). stfc.ac.ukuchicago.edu

R-S-S-R --(hν or Δ)--> 2 R-S•

Once formed, these thiyl radicals can participate in a variety of radical chain reactions, including:

Hydrogen abstraction: R-S• + R'-H → R-SH + R'•

Addition to unsaturated bonds: Thiyl radicals can add across double or triple bonds to form new carbon-sulfur bonds. libretexts.org

Reaction with other radicals: Combination with other radical species.

Comparative Reactivity with Related Organic Disulfides

The reactivity of Disulfide, bis(2-ethoxyethyl) can be compared with other common organic disulfides, such as dialkyl disulfides (e.g., dimethyl disulfide, diethyl disulfide) and diaryl disulfides (e.g., diphenyl disulfide).

Table 2: Comparative Reactivity of Organic Disulfides

Disulfide Type Example Reactivity toward Nucleophiles Susceptibility to Oxidation Radical Formation Key Factors
Simple Dialkyl Diethyl disulfide Moderate Moderate Readily formed Steric hindrance from alkyl groups.
Ether-containing Dialkyl Disulfide, bis(2-ethoxyethyl) Moderate to slightly enhanced Moderate Readily formed Potential for intramolecular H-bonding or chelation; slightly increased polarity.
Diaryl Diphenyl disulfide High High Formed under harsher conditions Electronic effects (resonance stabilization) of the aryl groups make the S-S bond more susceptible to nucleophilic attack.
Sterically Hindered Di-tert-butyl disulfide Low Low Readily formed Significant steric hindrance around the S-S bond reduces accessibility for nucleophiles and oxidants.

Nucleophilic Substitution: The reactivity of the disulfide bond towards nucleophiles is influenced by both steric and electronic factors. Compared to simple, unbranched dialkyl disulfides like diethyl disulfide, the 2-ethoxyethyl groups in Disulfide, bis(2-ethoxyethyl) are larger and more flexible, which might slightly increase steric hindrance. However, the presence of the oxygen atom could influence the electronic environment and solvation, potentially modulating reactivity. Diaryl disulfides are generally more reactive towards nucleophiles than dialkyl disulfides because the aromatic rings can stabilize the forming thiolate leaving group. nih.gov

Oxidation: The susceptibility to oxidation is primarily governed by the electron density on the sulfur atoms. Alkyl groups are electron-donating, making dialkyl disulfides relatively easy to oxidize. The ethoxyethyl group's electronic effect is comparable to other alkyl groups, so similar reactivity towards oxidants is expected. nih.gov

Radical Reactions: The S-S bond energy is the primary determinant for homolytic cleavage. The bond dissociation energy for most dialkyl disulfides is similar, suggesting that Disulfide, bis(2-ethoxyethyl) would form thiyl radicals under conditions comparable to those required for diethyl or dimethyl disulfide. nih.gov

Applications in Advanced Materials Science and Polymer Chemistry

Disulfide, bis(2-ethoxyethyl) as a Crosslinking Agent in Polymer Synthesis

The incorporation of Disulfide, bis(2-ethoxyethyl) as a crosslinking agent in polymer networks imparts unique characteristics to the resulting materials. The disulfide bond (S-S) within its structure is a dynamic covalent bond, meaning it can be reversibly cleaved and reformed under specific stimuli. This contrasts with traditional thermosets that rely on permanent covalent crosslinks, which often result in materials that are difficult to reprocess or recycle. rsc.org

When used as a crosslinker, Disulfide, bis(2-ethoxyethyl) can enhance the mechanical properties of polymers, such as tensile strength and thermal stability. For instance, the introduction of disulfide bonds into thermoplastic polyurethane (TPU) has been shown to improve its mechanical properties, including a notable increase in tensile stress and elongation at break. mtak.hu The presence of these reversible crosslinks allows for the creation of covalent adaptable networks (CANs), which can be reprocessed and recycled without significant degradation of their properties.

The mechanical behavior of polymers crosslinked with aliphatic disulfides is a critical area of research. Studies on epoxy thermosets containing dynamic disulfide bonds have shown improvements in fracture toughness. This is attributed to the ability of the disulfide linkages to cleave preferentially under stress, allowing for increased extensibility in the process zone before catastrophic failure of the material. acs.org

Table 1: Mechanical Properties of Polymers with Aliphatic Disulfide Crosslinkers

Polymer SystemDisulfide CrosslinkerTensile Strength (MPa)Elongation at Break (%)Reference
Thermoplastic Polyurethane (TPU)Diallyl disulfide11.18548 mtak.hu
Epoxy ResinAromatic amine with disulfide bond16505 researchgate.net
Polyimide FilmCystamine>99Not specified mdpi.com

Development of Self-Healing Materials

The dynamic nature of the disulfide bond is central to the development of self-healing polymers. Materials incorporating Disulfide, bis(2-ethoxyethyl) or similar aliphatic disulfides can autonomously repair damage, thereby extending their lifespan and improving their reliability.

Self-healing in these materials is facilitated by dynamic covalent chemistry, specifically through disulfide exchange reactions. When a polymer network containing disulfide crosslinks is damaged, the disulfide bonds at the fracture surface can undergo exchange reactions, leading to the reformation of covalent bonds across the interface and subsequent healing of the material. acs.org These exchange reactions can be initiated by various stimuli, including heat, light, or changes in pH.

The mechanism of disulfide exchange can proceed through either a radical-mediated or an anion-mediated pathway. The radical-mediated mechanism involves the homolytic cleavage of the disulfide bond to form thiyl radicals, which can then recombine. The anion-mediated pathway involves the nucleophilic attack of a thiolate anion on a disulfide bond.

The efficiency of self-healing in disulfide-containing polymers is influenced by several factors, including the concentration of disulfide bonds, the mobility of the polymer chains, and the conditions under which healing is performed. A higher concentration of disulfide bonds generally leads to a higher healing efficiency. acs.org The mobility of the polymer chains is also crucial, as it allows the reactive disulfide groups to come into close proximity at the damaged interface.

Research has demonstrated impressive self-healing efficiencies in various polymer systems containing aliphatic disulfides. For example, a polyimide film containing cystamine, an aliphatic disulfide, achieved a self-healing efficiency of up to 91.8%. mdpi.com Similarly, epoxy networks with exchangeable disulfide bonds have shown the ability to restore their tensile strength to 84% of the original value after being cut and healed. researchgate.net

Table 2: Self-Healing Efficiency of Polymers with Aliphatic Disulfide Bonds

Polymer SystemHealing ConditionsHealing Efficiency (%)Reference
Polyimide FilmHeat treatment at Tg + 30°C for 24h91.8 mdpi.com
Epoxy ResinModerate temperature84 (tensile strength) researchgate.net
Thermoplastic Polyurethane (TPU)UV light and alkaline DMF82.2 mtak.hu
Vinylogous Urethane Network100 °C for 20 h86.92 nih.gov

Redox-Responsive Materials Design

The susceptibility of the disulfide bond to reduction and oxidation (redox) reactions makes Disulfide, bis(2-ethoxyethyl) an excellent building block for redox-responsive materials. These materials can undergo significant changes in their properties in response to a redox stimulus, which has important implications for applications such as drug delivery and sensors. nih.gov

The disulfide bond is stable in oxidizing environments but can be readily cleaved in the presence of reducing agents, such as glutathione (B108866), which is found in high concentrations inside cells. nih.gov This differential stability allows for the design of materials that are stable under normal physiological conditions but degrade or release a payload in a specific cellular environment. For example, nanogels crosslinked with disulfide-containing molecules can be used to encapsulate drugs, which are then released upon entry into cancer cells where the glutathione concentration is elevated. nih.gov

The redox-responsive degradation of polyesters embedded with disulfide bonds has been demonstrated to be accelerated in the presence of glutathione and hydrogen peroxide. acs.orgresearchgate.net This controllable degradation is a key feature for designing transient medical implants or environmentally degradable plastics.

Integration into Stimulus-Responsive Soft Materials

Disulfide, bis(2-ethoxyethyl) can be integrated into soft materials, such as hydrogels, to create systems that respond to a variety of external stimuli. digitellinc.com These stimuli can include changes in temperature, pH, light, and the presence of specific chemicals. nih.govnih.gov

In hydrogels, the disulfide crosslinks can control the swelling and mechanical properties of the gel. rsc.org For instance, a hydrogel can be designed to be in a swollen, water-absorbent state under normal conditions. Upon exposure to a reducing agent, the disulfide crosslinks are cleaved, leading to the dissolution or degradation of the hydrogel. This behavior is highly desirable for applications in tissue engineering and controlled drug release. mdpi.com

Table 3: Stimulus-Responsive Behavior of Disulfide-Containing Hydrogels

Hydrogel SystemStimulusObserved ResponseReference
Thiol-containing polymer with ene-crosslinkerSmall-molecule thiolStiffness change of ~8.5 kPa digitellinc.com
Thiol-containing polymer with ene-crosslinkerHydrogen peroxideHealing behavior digitellinc.com
Polysaccharide-based hydrogelpH and Glutathione (GSH)Degradation and drug release mdpi.com

Contributions to Reversible Deactivation Radical Polymerization (RAFT) Systems

While Disulfide, bis(2-ethoxyethyl) may not be a conventional chain transfer agent (CTA) in RAFT polymerization, disulfide compounds, in general, play a significant role in this advanced polymerization technique. RAFT polymerization is a powerful method for synthesizing polymers with controlled molecular weights, low polydispersity, and complex architectures. wikipedia.org

Disulfide compounds can serve as precursors to RAFT agents. For example, bis(thiocarbonyl) disulfides can be used to generate tertiary RAFT agents in situ during polymerization. sigmaaldrich.com This approach simplifies the experimental setup and allows for greater control over the polymerization process.

Furthermore, disulfide bonds can be strategically incorporated into polymers synthesized via RAFT to create well-defined block copolymers and other advanced architectures. The trithiocarbonate (B1256668) or dithioester end-groups of polymers prepared by RAFT can be converted into a pyridyl disulfide functionality. This allows for the coupling of polymer chains through disulfide bond formation, leading to the synthesis of block copolymers. uq.edu.au This method has been successfully applied to a variety of polymers, including poly(methyl methacrylate) and polystyrene. uq.edu.au

The direct synthesis of polymers with a terminal pyridyl disulfide group has also been achieved by using a RAFT agent that is pre-functionalized with this group. uq.edu.auqut.edu.au This allows for the straightforward synthesis of thiol-reactive polymers that can be used for bioconjugation or the creation of higher-order polymer structures.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the application of the chemical compound "Disulfide, bis(2-ethoxyethyl)" in the field of engineered degradable polymer systems.

While the broader class of disulfide-containing compounds is well-documented in polymer chemistry for creating redox-responsive materials capable of degradation, the specific role and research findings related to "Disulfide, bis(2-ethoxyethyl)" in this context are not present in the reviewed literature. Therefore, the section on "Engineered Degradable Polymer Systems" focusing solely on this compound cannot be generated with the required detail, data tables, and research findings.

Computational and Theoretical Investigations of Disulfide, Bis 2 Ethoxyethyl

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the properties and reactivity of organosulfur compounds, including disulfides. DFT calculations allow for the detailed examination of electronic structure, reaction mechanisms, and thermodynamic properties, providing insights that are often difficult to obtain through experimental methods alone. For a molecule like Disulfide, bis(2-ethoxyethyl), DFT can be employed to understand various aspects of its chemical behavior.

DFT is instrumental in mapping the potential energy surfaces of chemical reactions, which helps in elucidating detailed reaction mechanisms. For dialkyl disulfides, a common reaction is the thiol-disulfide exchange. This reaction typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. nih.gov Computational studies on analogous systems, like the reaction of a thiolate with a disulfide, have shown that the reaction proceeds via a transition state with a linear trisulfide-like structure. nih.gov

The presence of ether functionalities in Disulfide, bis(2-ethoxyethyl) could potentially influence the reaction pathways. For instance, intramolecular interactions or solvent effects involving the ethoxy groups could modulate the energy of transition states and intermediates. DFT calculations can model these effects, providing a more nuanced understanding of the reaction kinetics and thermodynamics.

Another reaction pathway of interest is the cleavage of the disulfide bond upon mechanochemical activation. Studies on diethyl disulfide have revealed that different mechanisms can become dominant depending on the applied external force. ub.edu At low to moderate forces, the preferred pathway is an SN2 attack of a nucleophile (like OH⁻) on one of the sulfur atoms. ub.edu At higher forces, unimolecular C-S or S-S bond rupture can occur. ub.edu

Reaction Type General Mechanism Key Computational Insights
Thiol-Disulfide ExchangeSN2 at SulfurCharacterization of the linear trisulfide transition state.
Mechanochemical CleavageSN2 at Sulfur / C-S or S-S RuptureForce-dependent reaction pathways.
Radical-Initiated ReactionsThiyl radical propagationIdentification of rate-limiting steps.

This table is illustrative and based on general disulfide chemistry.

The strength of the S-S bond is a critical parameter that dictates the stability and reactivity of disulfides. DFT calculations are widely used to compute bond dissociation energies (BDEs). The homolytic cleavage of the S-S bond results in the formation of two thiyl radicals.

For simple dialkyl disulfides, the S-S bond dissociation energy is typically in the range of 60-70 kcal/mol. For instance, the BDE for diethyl disulfide (Et₂S₂) has been calculated to be around 59.5 kcal/mol. researchgate.net The substituents on the alkyl chain can influence this value. The ethoxy groups in Disulfide, bis(2-ethoxyethyl) might have a modest electronic effect on the S-S bond strength.

The stability of the resulting thiyl radical is a key factor in determining the S-S BDE. DFT can be used to calculate the energies of the disulfide molecule and the resulting radicals, allowing for a precise determination of the BDE.

Compound Calculated S-S BDE (kcal/mol) Computational Method
Diethyl Disulfide59.46DFT (BMK/6-311G(d,p))
Di-t-butyl Disulfide65.7DFT (M06-2X/6-311++G(2df,2p))

This table presents data for analogous compounds to illustrate typical S-S bond dissociation energies. researchgate.net

The electronic structure of a molecule governs its reactivity and physical properties. DFT calculations provide detailed information about the molecular orbitals, electron density distribution, and electrostatic potential of Disulfide, bis(2-ethoxyethyl).

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. In dialkyl disulfides, the HOMO is typically associated with the lone pairs of the sulfur atoms, while the LUMO is often the antibonding σ* orbital of the S-S bond. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

DFT can also be used to calculate atomic charges and map the molecular electrostatic potential (MEP). The MEP provides a visual representation of the charge distribution and can be used to predict sites of nucleophilic or electrophilic attack. For Disulfide, bis(2-ethoxyethyl), the oxygen atoms of the ethoxy groups would be expected to be regions of negative electrostatic potential, while the sulfur atoms would also have significant electron density.

A key advantage of DFT is its ability to locate and characterize transition states, which correspond to the maximum energy point along a reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or reaction barrier, which is a critical parameter for determining the reaction rate.

For reactions such as the thiol-disulfide exchange, DFT can be used to calculate the geometry and energy of the transition state. This information can be used to understand how factors like solvent and substituents affect the reaction rate. For example, the presence of the ethoxy groups in Disulfide, bis(2-ethoxyethyl) could potentially stabilize the transition state through intramolecular interactions, thereby lowering the activation barrier.

While Disulfide, bis(2-ethoxyethyl) itself does not have traditional hydrogen bond donors, the oxygen and sulfur atoms can act as hydrogen bond acceptors. DFT studies on systems like diethyl disulfide complexed with hydrogen bond donors (e.g., water, formamide) have characterized the nature of these interactions. researchgate.net

These studies have shown that the disulfide bridge can participate in weak C-H···S hydrogen bonds. researchgate.net The oxygen atoms of the ethoxy groups in Disulfide, bis(2-ethoxyethyl) would be expected to be stronger hydrogen bond acceptors than the sulfur atoms. DFT calculations can quantify the strength of these hydrogen bonds and determine the preferred geometries of such complexes.

Interaction Type Typical Interaction Energy (kcal/mol) Key Features
O-H···O (ether)3-5Strong, directional
O-H···S (disulfide)1-3Weaker, less directional
C-H···O (ether)0.5-2Weak, electrostatic and dispersion
C-H···S (disulfide)0.5-1.5Very weak, primarily dispersion

This table provides illustrative interaction energies for hydrogen bonds involving functional groups present in Disulfide, bis(2-ethoxyethyl).

DFT calculations can be used to compute various thermodynamic properties of molecules and reactions, including enthalpy, entropy, and Gibbs free energy. These parameters provide a comprehensive understanding of the spontaneity and equilibrium position of chemical processes.

For a reaction involving Disulfide, bis(2-ethoxyethyl), DFT can be used to calculate the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). For example, in a thiol-disulfide exchange reaction, the relative energies of the reactants, products, and any intermediates can be calculated to determine whether the reaction is exothermic or endothermic, and whether it is spontaneous under given conditions.

Solvation Effects in Theoretical Models

In the computational investigation of Disulfide, bis(2-ethoxyethyl), accounting for the influence of a solvent is critical for accurately predicting its chemical properties and reactivity. Chemical reactions are most often carried out in solution, where the solvent can significantly alter molecular structure, stability, and reaction energy barriers. While explicitly modeling individual solvent molecules is possible, it is computationally intensive. jdftx.org A more practical and widely used approach involves implicit solvation models, also known as continuum solvation models. jdftx.orgyoutube.com

Several implicit solvation models are commonly employed in quantum chemistry calculations, each differing in how the cavity is defined and how the electrostatic interactions are calculated. github.io The choice of model can influence the accuracy of the results, particularly for charged or highly polar species. For a molecule like Disulfide, bis(2-ethoxyethyl), these models are essential for studying its conformational preferences and the energetics of reactions involving the disulfide bond.

Table 1: Comparison of Common Implicit Solvation Models

ModelFull NameKey Features
PCMPolarizable Continuum ModelA widely used family of models where the cavity is constructed from interlocking spheres centered on the solute's atoms. It is very sensitive to the choice of atomic radii used to define the cavity.
COSMOConductor-like Screening ModelTreats the solvent as a conductor with an infinite dielectric constant initially, which simplifies calculations. The results are then scaled to reflect the actual dielectric constant of the solvent. github.io
SMDSolvation Model based on DensityA universal solvation model applicable to any charged or uncharged solute in any solvent. It uses the full solute electron density to calculate the electrostatic interactions and includes terms for short-range interactions (cavitation, dispersion, and solvent structure). github.io

This table provides a summary of common implicit solvation models used in computational chemistry.

Quantum Molecular Dynamics (QMD) Simulations

Quantum Molecular Dynamics (QMD) is a powerful simulation technique for investigating the dynamic behavior of molecules like Disulfide, bis(2-ethoxyethyl) at an atomic level. Unlike classical Molecular Dynamics (MD), which relies on predefined force fields to describe interatomic forces, QMD calculates these forces "on-the-fly" using quantum mechanical methods, typically Density Functional Theory (DFT). frontiersin.org This approach allows for the explicit simulation of electronic effects, including the formation and breaking of covalent bonds. frontiersin.org

For Disulfide, bis(2-ethoxyethyl), QMD simulations are particularly valuable for studying the stability and dynamics of the S-S disulfide bond. The simulation can reveal how bond lengths, bond angles, and dihedral angles fluctuate over time due to thermal motion. Furthermore, QMD can be used to model the dissociation of the disulfide bond, a critical first step in many of its chemical reactions. frontiersin.org By tracking the S-S bond distance over the course of a simulation, one can calculate the probability of the bond stretching beyond a certain threshold, which is indicative of bond cleavage to form sulfenyl radicals. frontiersin.org Such simulations can provide insights into the thermal stability of the molecule and the initial stages of its degradation or participation in radical-mediated reactions.

Table 2: Illustrative QMD Simulation Data for S-S Bond Dynamics in a Model Dialkyl Disulfide

Simulation Temperature (K)Average S-S Bond Length (Å)S-S Bond Fluctuation (± Å)Probability of Bond Dissociation (S-S > 2.3 Å)
3002.050.08Low
4002.080.15Moderate
5002.120.25High

This table presents hypothetical data illustrating how QMD simulations can be used to probe the stability of a disulfide bond as a function of temperature. The probability of dissociation is defined as the fraction of simulation time the S-S bond distance exceeds a critical threshold (e.g., 2.3 Å). frontiersin.org

Theoretical Modeling of Disulfide/Thiolate Interconversion

A hallmark reaction of disulfide-containing compounds is the thiol-disulfide exchange, or interconversion. This reaction is fundamental to many biological processes and chemical applications. Theoretical modeling has provided profound insights into the mechanism of this reaction. researchgate.net For Disulfide, bis(2-ethoxyethyl) reacting with a generic thiolate (RS⁻), the exchange proceeds via a nucleophilic substitution (S(N)2) mechanism. researchgate.net

The active nucleophile is the thiolate anion, which attacks one of the sulfur atoms of the disulfide bond. researchgate.net High-level quantum chemical calculations have shown that this reaction proceeds through a single, uncomplicated S(N)2 transition state. researchgate.net This transition state is characterized by a nearly linear arrangement of the attacking sulfur, the two sulfur atoms of the original disulfide, and the leaving group, with an S-S-S angle approaching 180 degrees. researchgate.net In this state, the negative charge is delocalized across all three sulfur atoms.

Table 3: Calculated Activation Free Energies (ΔG‡) for Model Thiol-Disulfide Exchange Reactions

ReactantsSolvent/EnvironmentComputational MethodActivation Free Energy (kcal/mol)
CH₃S⁻ + CH₃SSCH₃Water (Continuum Model)DFT/QM/MM14.4 nih.gov
CH₃S⁻ + CH₃SSCH₃Gas PhaseHigh-Level Ab Initio~5-7
Glutathione (B108866) + DithiothreitolWater (Aqueous)Experimental~14

This table summarizes activation energies from computational and experimental studies of model thiol-disulfide exchange reactions, illustrating the significant effect of the solvent on the reaction barrier.

Advanced Analytical Characterization of Disulfide, Bis 2 Ethoxyethyl

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for the detailed characterization of "Disulfide, bis(2-ethoxyethyl)". It allows for precise mass determination and structural elucidation through controlled fragmentation.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of "Disulfide, bis(2-ethoxyethyl)". This approach combines the separation capabilities of liquid chromatography with the sensitive and specific detection provided by mass spectrometry. In a typical application, the compound is first separated from a complex mixture on an LC column. The eluted compound is then ionized, and the precursor ion corresponding to "Disulfide, bis(2-ethoxyethyl)" is selected for fragmentation and analysis.

A common strategy involves comparing the chromatographic profiles of a sample under non-reducing and reducing conditions. In the non-reduced state, "Disulfide, bis(2-ethoxyethyl)" will elute as a single peak. After reduction, which cleaves the disulfide bond to form 2-ethoxyethanethiol, the original peak will disappear, and a new peak corresponding to the thiol will emerge at a different retention time. This shift in retention time provides strong evidence for the presence of the disulfide bond. acs.orgsciex.com

Table 1: Hypothetical LC-MS/MS Parameters for the Analysis of Disulfide, bis(2-ethoxyethyl)

ParameterValue
LC Column C18 reverse-phase
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) [M+H]⁺
Scan Type Full Scan and Product Ion Scan

Tandem mass spectrometry (MS/MS) is crucial for confirming the structure of "Disulfide, bis(2-ethoxyethyl)". In an MS/MS experiment, the protonated molecule is isolated and then fragmented. The resulting fragment ions are then mass-analyzed, producing a product ion spectrum that serves as a structural fingerprint of the molecule. This fragmentation pattern provides definitive evidence for the connectivity of the atoms within the molecule.

Collision-Induced Dissociation (CID) is the most common fragmentation technique used in tandem mass spectrometry. acs.org During CID, the selected precursor ion is accelerated and collided with an inert gas. This collision imparts internal energy to the ion, leading to its fragmentation. For "Disulfide, bis(2-ethoxyethyl)", CID would likely lead to the cleavage of the disulfide bond as well as other characteristic bond fissions.

The primary fragmentation pathway for symmetrical disulfides like "Disulfide, bis(2-ethoxyethyl)" under CID is the homolytic cleavage of the S-S bond, resulting in two thiyl radicals. However, in the mass spectrometer, the observed fragments are typically charged species. Therefore, cleavage of the disulfide bond can result in a variety of charged fragments. Other potential fragmentation pathways include cleavage of C-S, C-O, and C-C bonds. Based on the fragmentation of the related compound 2-ethoxyethanethiol, plausible fragmentation pathways for the disulfide can be predicted.

Table 2: Predicted CID Fragmentation of Disulfide, bis(2-ethoxyethyl) ([M+H]⁺)

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Structure of Fragment
211.08105.04[CH₃CH₂OCH₂CH₂S]⁺
211.0875.04[CH₃CH₂OCH₂]⁺
211.0861.03[CH₂CH₂SH]⁺
211.0845.03[CH₃CH₂O]⁺
211.0829.04[CH₃CH₂]⁺

Electron Transfer Dissociation (ETD) is another fragmentation technique that is particularly useful for the analysis of molecules with disulfide bonds. thermofisher.com In ETD, radical anions transfer an electron to the multiply charged precursor ion, which induces fragmentation. A key advantage of ETD is its tendency to cleave the disulfide bond while often preserving more of the surrounding structure compared to CID. nih.gov For "Disulfide, bis(2-ethoxyethyl)", ETD would be expected to efficiently cleave the S-S bond, providing clear evidence of the disulfide linkage. This technique is especially powerful when analyzing disulfide bonds in more complex structures. thermofisher.com

Ultraviolet Photodissociation (UVPD) is an advanced fragmentation technique that utilizes high-energy photons to induce bond cleavage. nih.gov UVPD has been shown to be effective for the direct and selective cleavage of disulfide bonds, even in small molecules. acs.orgsci-hub.se The absorption of a UV photon can lead to the prompt homolytic cleavage of the S-S bond. acs.orgsci-hub.se This method can provide very specific fragmentation information, making it a valuable tool for the unambiguous identification of disulfide linkages. acs.orgsci-hub.sensf.gov The use of different wavelengths, such as 193 nm, 213 nm, or 266 nm, can influence the fragmentation pathways. nsf.govrsc.org

The manual interpretation of mass spectrometry data for disulfide-containing molecules can be complex and time-consuming. To address this, various automated algorithms and software tools have been developed. nih.govoup.comnih.gov These tools can process large datasets from LC-MS/MS experiments to identify peptides and small molecules containing disulfide bonds. Software like Byos and the XlinkX node in Proteome Discoverer can automatically identify disulfide-linked species based on their fragmentation patterns and accurate mass measurements. nih.govproteinmetrics.com Such software often includes features to differentiate between expected and "scrambled" or unexpected disulfide bonds. proteinmetrics.com

Strategies for Sample Preparation in Mass Spectrometry

The preparation of "Disulfide, bis(2-ethoxyethyl)" for mass spectrometry (MS) analysis is a critical step that dictates the quality and reliability of the obtained data. Given that this compound is a non-volatile organic liquid, specific strategies are employed to ensure its efficient ionization and to prevent interference from matrix components.

For a compound like "Disulfide, bis(2-ethoxyethyl)," which is amenable to liquid-phase analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly suitable technique. thermofisher.comorganomation.com The sample preparation for LC-MS would typically involve the following steps:

Solubilization: The disulfide is dissolved in a suitable high-purity solvent, such as methanol (B129727) or acetonitrile, to create a solution of an appropriate concentration, typically in the range of 10 to 100 micrograms per milliliter. ox.ac.uk

Filtration: To prevent clogging of the LC system and the mass spectrometer's ion source, the sample solution is filtered through a fine filter (e.g., 0.22 µm) to remove any particulate matter. mtoz-biolabs.com

Dilution: The initial solution may be further diluted to an optimal concentration for analysis to avoid detector saturation and ion suppression effects. ox.ac.uk

Alternatively, Direct Injection Mass Spectrometry offers a more rapid analysis without prior chromatographic separation. theanalyticalscientist.commdpi.com In this approach, a dilute solution of the compound is directly introduced into the mass spectrometer's ion source. This method is advantageous for pure samples where separation from other components is not necessary. The sample preparation is straightforward, involving dissolution in a volatile solvent compatible with the ionization source, such as methanol or acetonitrile. mtoz-biolabs.com

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS) , the sample must be sufficiently volatile and thermally stable. organomation.comuoguelph.ca While "Disulfide, bis(2-ethoxyethyl)" is a liquid, its volatility might be suitable for GC-MS. The sample preparation would involve:

Dissolution: The sample is dissolved in a volatile organic solvent like dichloromethane (B109758) or hexane. uoguelph.ca

Derivatization (if necessary): Although likely not required for this compound, less volatile molecules can be chemically modified to increase their volatility before GC-MS analysis. uoguelph.ca

In all cases, it is crucial to avoid contaminants such as non-volatile salts and detergents, which can interfere with the ionization process and contaminate the instrument. harvard.edu The choice of the specific sample preparation strategy depends on the analytical objective, the required sensitivity, and the available instrumentation.

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for the detailed structural analysis of "Disulfide, bis(2-ethoxyethyl)," providing information about its functional groups, bonding, and electronic properties.

Infrared (IR) Spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For "Disulfide, bis(2-ethoxyethyl)," the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its constituent ether and disulfide linkages, as well as the alkyl C-H bonds. academyart.eduyoutube.comopenstax.org

Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity
C-H Stretch (Alkyl)2850-3000Strong
C-O-C Asymmetric Stretch (Ether)1100-1200Strong
C-O Stretch (Ether)1000-1300Strong
C-S Stretch600-800Weak to Medium
S-S Stretch400-600Weak

This table presents predicted characteristic IR absorption bands for Disulfide, bis(2-ethoxyethyl) based on known functional group frequencies.

The C-O-C stretching vibration of the ether groups is expected to produce a strong and prominent band in the 1100-1200 cm⁻¹ region. academyart.eduyoutube.com The C-H stretching of the ethyl and ethylene (B1197577) groups will appear as strong absorptions in the 2850-3000 cm⁻¹ range. academyart.edu The disulfide (S-S) and carbon-sulfur (C-S) stretching vibrations are typically weak in IR spectroscopy. vscht.czlibretexts.org

Raman Spectroscopy serves as a complementary technique to IR, particularly for non-polar bonds. The disulfide S-S bond, which is often weak in the IR spectrum, typically gives rise to a more distinct signal in Raman spectroscopy. The S-S stretching frequency in dialkyl disulfides is sensitive to the C-S-S-C dihedral angle and generally appears in the 500-540 cm⁻¹ range. nih.govnih.govpnas.org The C-S stretching vibrations are also observable in the Raman spectrum, typically in the 600-700 cm⁻¹ region.

NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution.

¹H NMR Spectroscopy: The proton NMR spectrum of "Disulfide, bis(2-ethoxyethyl)" is expected to show distinct signals for the different types of protons in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and sulfur atoms. Protons on carbons attached to the ether oxygen are shifted downfield to the 3.4-4.5 ppm range. libretexts.org

Proton Environment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
CH₃-CH₂-O-~1.2Triplet6H
CH₃-CH₂-O-~3.5Quartet4H
-O-CH₂-CH₂-S-~3.7Triplet4H
-O-CH₂-CH₂-S-~2.9Triplet4H

This table presents predicted ¹H NMR chemical shifts for Disulfide, bis(2-ethoxyethyl).

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the different carbon environments in the molecule. Similar to ¹H NMR, the chemical shifts are affected by the neighboring heteroatoms. Carbons bonded to the ether oxygen typically resonate in the 50-80 ppm range. libretexts.org The formation of a disulfide bond also influences the chemical shift of the adjacent carbons. nih.govresearchgate.netsemanticscholar.orgnih.gov

Carbon Environment Predicted Chemical Shift (δ, ppm)
CH₃ -CH₂-O-~15
CH₃-CH₂ -O-~66
-O-CH₂ -CH₂-S-~70
-O-CH₂-CH₂ -S-~39

This table presents predicted ¹³C NMR chemical shifts for Disulfide, bis(2-ethoxyethyl).

Aliphatic disulfides, such as "Disulfide, bis(2-ethoxyethyl)," are known to exhibit weak absorption bands in the ultraviolet region of the electromagnetic spectrum. nih.gov These absorptions are attributed to electronic transitions involving the non-bonding electrons of the sulfur atoms and the σ* orbitals of the S-S bond. The wavelength of maximum absorbance (λmax) for the lowest energy transition in simple dialkyl disulfides typically falls in the range of 250-280 nm. nih.gov The exact position and intensity of this absorption are sensitive to the conformation of the C-S-S-C dihedral angle.

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining a suitable single crystal of a liquid compound like "Disulfide, bis(2-ethoxyethyl)" can be challenging and may require derivatization or co-crystallization, a successful analysis would provide unambiguous information on:

Bond lengths: The precise lengths of the C-C, C-O, C-S, and S-S bonds.

Bond angles: The angles between adjacent bonds, such as the C-S-S angle.

Dihedral angles: The C-S-S-C dihedral angle, which is a key conformational feature of disulfide bridges.

In the absence of experimental data for "Disulfide, bis(2-ethoxyethyl)," data from related crystalline aliphatic disulfides can provide expected ranges for these structural parameters. acs.orgacs.org

Environmental Transformation and Degradation Pathways of Disulfide, Bis 2 Ethoxyethyl

Biodegradation Mechanisms

Biodegradation is a key process in the environmental breakdown of organic compounds, mediated by microorganisms. The presence of a disulfide bond and ether linkages in Disulfide, bis(2-ethoxyethyl) suggests that it is susceptible to microbial attack through various enzymatic systems.

Microorganisms, particularly bacteria and fungi, are known to degrade a wide variety of organic sulfur compounds. The initial step in the breakdown of organic disulfides often involves the cleavage of the disulfide bond. For instance, studies on the biodegradation of dibenzothiophene, another organic sulfur compound, have revealed that microbial action can lead to the formation of disulfide intermediates that are further metabolized nih.govnih.gov. While the complex aromatic structure of dibenzothiophene differs significantly from the aliphatic nature of Disulfide, bis(2-ethoxyethyl), the fundamental microbial capacity to metabolize disulfide-containing molecules is well-documented.

In the case of more structurally analogous compounds, such as 4,4′-dithiodibutyric acid, bacteria from the genus Rhodococcus have been shown to initiate degradation by cleaving the disulfide bond researchgate.net. This initial cleavage is a critical step that makes the resulting smaller molecules more amenable to further microbial metabolism. It is plausible that various soil and aquatic microorganisms possess the necessary enzymatic machinery to carry out similar initial attacks on Disulfide, bis(2-ethoxyethyl).

The following table summarizes microbial genera known to be involved in the degradation of organic sulfur compounds, which could potentially degrade Disulfide, bis(2-ethoxyethyl).

Microbial GenusType of OrganismRelevant Degradation Pathways
PseudomonasBacteriaDegradation of dibenzothiophene, involving disulfide intermediates nih.govnih.gov.
RhodococcusBacteriaCleavage and metabolism of 4,4′-dithiodibutyric acid researchgate.net.
StreptococcusBacteriaInvolved in disulfide bond formation and potentially cleavage in oral biofilms nih.gov.
ActinomycesBacteriaPilus assembly involving disulfide bond formation, indicating enzymatic machinery for disulfide manipulation nih.gov.

The cleavage of the disulfide bond is a critical enzymatic step in the degradation of disulfides. This reaction is typically catalyzed by oxidoreductases, which are enzymes that facilitate the transfer of electrons. In many biological systems, enzymes known as thiol-disulfide oxidoreductases are responsible for both the formation and cleavage of disulfide bonds nih.gov.

The enzymatic cleavage of a disulfide bond (R-S-S-R') generally proceeds via a reductive pathway, yielding two thiol molecules (R-SH and R'-SH). This process is fundamental in various biological functions, and similar enzymatic mechanisms are expected to be involved in the environmental biodegradation of Disulfide, bis(2-ethoxyethyl). The resulting 2-ethoxyethanethiol would then be more susceptible to further microbial degradation, potentially through pathways involving the cleavage of the ether linkage and subsequent oxidation of the ethyl and ethanol moieties.

Recent research has also highlighted the role of environmental polysulfides in promoting the formation of disulfide bonds in microorganisms under anaerobic conditions, indicating a dynamic interplay between environmental sulfur species and microbial enzymatic systems biorxiv.org. This suggests that the stability and degradation of Disulfide, bis(2-ethoxyethyl) could be influenced by the local redox conditions and the presence of other sulfur compounds in the environment.

Organic sulfur compounds play a significant role in the biogeochemical cycling of sulfur. The transformation between thiols and disulfides is a key component of this cycle. In anaerobic environments, microorganisms can utilize organic disulfides as electron acceptors. The reduction of the disulfide bond to thiols is an important metabolic process for certain anaerobic bacteria.

Abiotic Decomposition Mechanisms

In addition to biodegradation, Disulfide, bis(2-ethoxyethyl) can also be degraded through non-biological, or abiotic, processes. These mechanisms are primarily driven by chemical reactions with environmental factors such as light, water, and reactive oxygen species.

The kinetics of abiotic degradation of organic disulfides can vary significantly depending on the environmental conditions. For some disulfides, abiotic decomposition under dark, oxic conditions can be extremely slow. For example, the half-life of dimethyl disulfide in aqueous solutions under such conditions can range from thousands to hundreds of thousands of years, indicating that other degradation processes like photochemical and microbial degradation are more significant in natural aquatic systems.

The presence of other reactive species in the environment can accelerate the degradation of disulfides. For instance, hydroxyl radicals (•OH), which are highly reactive and can be generated photochemically in sunlit waters, can react with disulfides, leading to their cleavage . The rate of these reactions is dependent on the concentration of the radical species and the specific reactivity of the disulfide compound. While specific kinetic data for the abiotic degradation of Disulfide, bis(2-ethoxyethyl) is not available, it is expected that its persistence in the environment will be influenced by factors such as sunlight exposure and the presence of photosensitizing substances that can generate reactive oxygen species.

A primary abiotic degradation pathway for disulfides is oxidation. The sulfur atoms in a disulfide bond are in a reduced state and can be oxidized to form thiosulfinates (R-S(O)-S-R) and subsequently thiosulfonates (R-S(O)₂-S-R). Further oxidation can lead to the cleavage of the sulfur-sulfur bond and the formation of sulfonic acids.

The oxidation of sulfides to sulfoxides and sulfones is a well-established chemical transformation acsgcipr.orgresearchgate.netnih.govorganic-chemistry.orgresearchgate.net. Various oxidants present in the environment, such as hydrogen peroxide and other reactive oxygen species, can facilitate this process. The reaction generally proceeds in a stepwise manner, with the sulfoxide being an intermediate in the formation of the sulfone.

Oxidation of Disulfide, bis(2-ethoxyethyl): A Postulated Pathway

Step 1: Oxidation to Thiosulfinate: Disulfide, bis(2-ethoxyethyl) + [O] → Bis(2-ethoxyethyl) thiosulfinate

Step 2: Further Oxidation to Thiosulfonate: Bis(2-ethoxyethyl) thiosulfinate + [O] → Bis(2-ethoxyethyl) thiosulfonate

The formation of these oxidized products would alter the chemical properties of the original compound, such as its solubility and toxicity. These oxidized derivatives may then undergo further degradation through both biotic and abiotic pathways.

Influence of Environmental Conditions on Decomposition

The environmental persistence and transformation of Disulfide, bis(2-ethoxyethyl) are significantly influenced by a variety of environmental factors. The presence of the disulfide bond and ether linkages in its structure dictates its susceptibility to different degradation pathways, including hydrolysis, photolysis, and biodegradation. The rates and products of these degradation processes are in turn affected by conditions such as pH, temperature, light exposure, and microbial activity.

While specific research on the environmental degradation of Disulfide, bis(2-ethoxyethyl) is limited, the behavior of analogous dialkyl disulfides and other organosulfur compounds provides a basis for understanding its likely environmental fate. The following sections detail the influence of key environmental conditions on the decomposition of such compounds, offering insights into the potential transformation pathways of Disulfide, bis(2-ethoxyethyl).

Hydrolysis:

The disulfide bond is generally stable in aqueous media at neutral pH. However, under alkaline conditions, disulfide bonds can undergo hydrolysis. nih.govrub.de This process involves the cleavage of the sulfur-sulfur bond by a hydroxide ion, leading to the formation of a thiol and a sulfenic acid. The rate of this reaction is expected to increase with increasing pH and temperature.

Table 1: Influence of pH on the Hydrolytic Decomposition of Dialkyl Disulfides (Illustrative)

pHTemperature (°C)Expected Rate of HydrolysisPrimary Degradation Products
525Negligible-
725Very SlowThiol, Sulfenic Acid
925ModerateThiol, Sulfenic Acid
940IncreasedThiol, Sulfenic Acid

This table is illustrative and based on the general behavior of dialkyl disulfides. Actual rates for Disulfide, bis(2-ethoxyethyl) may vary.

Photodegradation:

Exposure to ultraviolet (UV) radiation can lead to the photolytic cleavage of the disulfide bond in organic disulfides. nih.govnih.govu-tokyo.ac.jpbeilstein-journals.org This process, known as photolysis, results in the formation of two thiyl radicals. nih.govnih.govbeilstein-journals.org These radicals are highly reactive and can participate in a variety of subsequent reactions, including recombination, reaction with other organic matter, or reaction with molecular oxygen. The intensity and wavelength of the UV radiation, as well as the presence of other photosensitizing substances in the environment, will influence the rate of photodegradation.

Table 2: Influence of Light Conditions on the Photodegradation of Aliphatic Disulfides (Illustrative)

Light ConditionWavelength Range (nm)Expected Rate of PhotodegradationPrimary Photoproducts
No Light-None-
Visible Light400-700Very Low-
UVA315-400ModerateThiyl Radicals
UVB280-315HighThiyl Radicals

This table is illustrative and based on the general principles of disulfide photochemistry. Actual rates and products for Disulfide, bis(2-ethoxyethyl) may vary.

Biodegradation:

Microbial activity plays a crucial role in the environmental degradation of many organic compounds, including organosulfur compounds. The biodegradation of Disulfide, bis(2-ethoxyethyl) can occur under both aerobic and anaerobic conditions, although the specific pathways and microbial communities involved may differ.

Under aerobic conditions , microorganisms can utilize the organic carbon in the molecule as an energy source. The presence of oxygen is a key factor, and the rate of degradation can be influenced by nutrient availability and the presence of a suitable microbial population. plos.org

Under anaerobic conditions , in the absence of oxygen, other electron acceptors such as nitrate, sulfate, or carbon dioxide are used by microorganisms for respiration. The biodegradation of organosulfur compounds can still proceed, potentially leading to the formation of sulfides and methane. wur.nl The presence of co-contaminants and the specific redox conditions of the environment will significantly impact the rate and extent of anaerobic degradation.

Table 3: Influence of Microbial Conditions on the Biodegradation of Organosulfur Compounds (Illustrative)

ConditionElectron AcceptorExpected Rate of BiodegradationPotential End Products
AerobicO₂Moderate to HighCO₂, H₂O, Sulfate
Anaerobic (Denitrifying)NO₃⁻ModerateCO₂, N₂, Sulfate
Anaerobic (Sulfate-Reducing)SO₄²⁻Low to ModerateCO₂, H₂S
Anaerobic (Methanogenic)CO₂LowCH₄, CO₂

This table is illustrative and based on the general biodegradation pathways of organosulfur compounds. Actual degradation of Disulfide, bis(2-ethoxyethyl) will depend on the specific microbial consortia and environmental conditions.

Q & A

Q. What experimental strategies optimize the synthesis of bis(2-ethoxyethyl) disulfide while ensuring high purity?

Synthesis of bis(2-ethoxyethyl) disulfide requires controlled reaction conditions to avoid side products. For analogous bis(2-ethoxyethyl) esters (e.g., sebacate), reactions are typically conducted under anhydrous conditions using catalytic acid or base, with purification via vacuum distillation or column chromatography . Monitor reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC) to confirm intermediate formation. Post-synthesis, purity can be verified via melting point analysis or high-performance liquid chromatography (HPLC) coupled with UV detection .

Q. What are the recommended storage conditions to prevent degradation of bis(2-ethoxyethyl) disulfide?

Bis(2-ethoxyethyl) derivatives are sensitive to hydrolysis and oxidation. Store in amber glass vials under inert gas (e.g., argon) at 0–6°C to minimize thermal degradation . For long-term stability, avoid exposure to moisture by using desiccants and ensure containers are sealed with PTFE-lined caps. Periodic purity checks via GC-MS or NMR are advised to detect degradation products .

Q. Which spectroscopic techniques are most effective for characterizing bis(2-ethoxyethyl) disulfide?

  • NMR (¹H/¹³C): Identify ethoxy (-OCH2CH3) and disulfide (-S-S-) functional groups. Compare chemical shifts with structurally similar compounds (e.g., diphenyl disulfide δ 7.2–7.5 ppm for aromatic protons) .
  • FT-IR: Look for S-S stretching vibrations (~500–550 cm⁻¹) and C-O-C ether stretches (~1100 cm⁻¹) .
  • Mass Spectrometry (EI-MS): Confirm molecular ion peaks (e.g., m/z 226 for bis(2-furfuryl)disulfide analogs) and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of bis(2-ethoxyethyl) disulfide in cross-coupling reactions?

Density functional theory (DFT) calculations can model the disulfide bond’s electron density and bond dissociation energy (BDE) to predict cleavage tendencies. For example, studies on bis(2-methoxyethyl) phosphonates show that electron-withdrawing substituents lower BDE, enhancing reactivity . Use software like Gaussian or ORCA to simulate transition states and compare with experimental kinetic data. Validate models using Hammett plots or isotopic labeling .

Q. How should researchers address contradictions in thermal stability data for bis(2-ethoxyethyl) disulfide?

Discrepancies may arise from differences in analytical methods (e.g., TGA vs. DSC) or sample purity.

  • Methodological reconciliation: Standardize testing protocols (e.g., heating rate: 10°C/min under N2).
  • Statistical analysis: Apply ANOVA to compare datasets and identify outliers. For example, purity variations >2% can shift decomposition temperatures by 15–20°C .
  • Controlled replication: Repeat experiments using independently synthesized batches and report confidence intervals .

Q. What strategies mitigate interference from bis(2-ethoxyethyl) disulfide derivatives in environmental samples?

  • Sample preparation: Use solid-phase extraction (SPE) with C18 cartridges to isolate the target compound from matrices like soil or water.
  • Chromatographic separation: Optimize HPLC gradients with a phenyl-hexyl column to resolve co-eluting derivatives (e.g., bis(2-ethoxyethyl) phthalate) .
  • Mass spectrometry: Employ tandem MS/MS with multiple reaction monitoring (MRM) to enhance specificity. For example, monitor fragment ions unique to the disulfide bond (e.g., m/z 64 for S₂⁻) .

Safety and Ethical Considerations

Q. What safety protocols are critical when handling bis(2-ethoxyethyl) disulfide?

  • Personal protective equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis or dilution steps.
  • Spill management: Neutralize spills with activated charcoal or vermiculite, avoiding water to prevent hydrolysis .
  • Waste disposal: Follow EPA guidelines for sulfides (D003 hazardous waste code). Incinerate in approved facilities with SO₂ scrubbers .

Q. How can researchers ensure ethical reporting of bis(2-ethoxyethyl) disulfide toxicity data?

  • Transparency: Disclose all experimental parameters (e.g., exposure duration, solvent used) to contextualize toxicity findings.
  • Peer review: Submit raw data to repositories like ChemRxiv for independent validation.
  • Compliance: Adhere to OECD Guidelines for Chemical Testing (e.g., Test No. 423 for acute oral toxicity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.